Emedastine

Receptor Pharmacology Binding Affinity In Vitro Assay

Emedastine is the definitive H1 antagonist for demanding preclinical research. With a Ki of 1.3nM—25- to 64-fold lower than olopatadine and levocabastine—and 10,000-fold selectivity over H2/H3 subtypes, it delivers unmatched target specificity. In vivo, it is 100-fold more potent than levocabastine in inhibiting histamine-induced vascular permeability (ED50=0.000035% at 30 min), with rapid onset and prolonged duration. As the active moiety of FDA/EMA-approved Emadine, it is the gold-standard reference for H1 binding assays, generic drug development, and allergic conjunctivitis models. Choose emedastine for uncompromised data integrity.

Molecular Formula C17H26N4O
Molecular Weight 302.4 g/mol
CAS No. 87233-61-2
Cat. No. B1214569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmedastine
CAS87233-61-2
Synonyms1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate
Emadine
emedastine
emedastine difumarate
KB 2413
KB-2413
KG 2413
KG-2413
Molecular FormulaC17H26N4O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C
InChIInChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3
InChIKeyKBUZBQVCBVDWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (difumarate formulation)
1.44e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Emedastine (CAS 87233-61-2) Product Profile: High-Affinity Ocular H1 Antagonist for Research and Formulation


Emedastine (CAS 87233-61-2) is a second-generation, selective histamine H1 receptor antagonist, primarily developed and clinically utilized as emedastine difumarate for topical ophthalmic use in allergic conjunctivitis [1]. It functions as a potent, competitive, and reversible antagonist at the H1 receptor, thereby inhibiting the downstream effects of histamine release, including vasodilation, increased vascular permeability, and pruritus [2]. Emedastine is characterized by its exceptionally high affinity for the H1 receptor (Ki ≈ 1.3 nM), a property that distinguishes it from many other antihistamines in its class and underpins its therapeutic efficacy at low concentrations [1]. Preclinical and clinical studies have established its rapid onset and prolonged duration of action following topical ocular administration, supporting its twice-daily dosing regimen [3].

Why Emedastine Cannot Be Replaced by Other Ocular Antihistamines Without Compromising Potency and Selectivity


While several second-generation H1 antihistamines are approved for ocular allergy, they are not interchangeable due to significant differences in receptor binding affinity, selectivity profiles, and functional potency. In vitro studies demonstrate that emedastine possesses a Ki for the H1 receptor of 1.3 nM, which is 25- to 64-fold lower (higher affinity) than comparators like olopatadine (Ki = 32 nM) and levocabastine (Ki = 56 nM) [1]. This superior binding affinity directly translates to functional potency in vivo, where emedastine is 100-fold more potent than levocabastine in inhibiting histamine-induced vascular permeability [2]. Furthermore, emedastine exhibits a 10,000-fold selectivity for the H1 receptor over H2 and H3 subtypes, minimizing the potential for off-target effects that could arise from less selective alternatives [1]. These quantifiable differences in receptor pharmacology and downstream efficacy preclude simple substitution with other in-class agents for applications demanding maximal H1 antagonism and receptor specificity.

Emedastine Comparative Performance Data: Key Metrics for Scientific Evaluation


Emedastine H1 Receptor Binding Affinity Compared to Ocular Antihistamines (Ki Values)

Emedastine demonstrates the highest affinity for the histamine H1 receptor among commonly used ocular antihistamines, with a dissociation constant (Ki) of 1.3 nM [1]. In a comparative study, this affinity was 25-fold greater than olopatadine (Ki = 32 nM) and 43-fold greater than levocabastine (Ki = 56 nM) [1].

Receptor Pharmacology Binding Affinity In Vitro Assay

Emedastine H1 Receptor Selectivity Ratio Over H2 and H3 Subtypes

Emedastine exhibits high selectivity for the H1 receptor over the H2 and H3 histamine receptor subtypes. Its affinity for H2 receptors (Ki = 49,067 nM) is 37,744-fold lower than for H1, and its affinity for H3 receptors (Ki = 12,430 nM) is 9,562-fold lower [1]. Overall, emedastine demonstrates approximately 10,000-fold selectivity for H1 over H2 and H3 receptors [1]. In contrast, ketotifen, which has a similar H1 affinity (Ki = 1.3 nM), shows only 888-fold selectivity over H2 (Ki = 1,155 nM) and 1,751-fold selectivity over H3 (Ki = 2,277 nM) [1].

Receptor Selectivity Off-Target Effects Pharmacology

Emedastine In Vivo Potency in Inhibiting Histamine-Induced Conjunctival Vascular Permeability

In a guinea pig model of histamine-induced conjunctival vascular permeability, emedastine was found to be 100-fold more potent than levocabastine when compared 30 minutes post-dosing [1]. The calculated ED50 values for emedastine at this time point was 0.000035% (w/v), while the relative potency comparison against a panel of antihistamines demonstrated that emedastine was 100 times more potent than levocabastine and equipotent to ketotifen [1].

In Vivo Efficacy Functional Potency Conjunctival Model

Emedastine Clinical Efficacy vs. Levocabastine in Allergic Conjunctivitis (Itch and Redness Scores)

A randomized, controlled clinical trial compared emedastine 0.05% ophthalmic solution to levocabastine 0.05% in 222 patients with seasonal allergic conjunctivitis. After six weeks of treatment, the mean itching score (on a 9-point scale) was 0.8 for emedastine versus 2.0 for levocabastine, a 60% lower (better) score [1]. Similarly, the mean redness score was 0.5 for emedastine versus 1.1 for levocabastine, a 55% lower score [1].

Clinical Trial Efficacy Allergic Conjunctivitis

Emedastine Duration of Action: Time-Dependent Efficacy in Preclinical Model

The duration of emedastine's antihistaminic effect was evaluated in a guinea pig model by measuring inhibition of histamine-induced vascular permeability at various times post-dosing. The ED50 values increased from 0.000035% (w/v) at 30 minutes to 0.19% at 8 hours, demonstrating a prolonged, albeit decreasing, duration of action [1]. This long duration of action is consistent with its pharmacokinetic half-life of approximately 10 hours following topical ocular administration [2].

Duration of Action Pharmacodynamics Ocular Pharmacology

High-Value Application Scenarios for Emedastine in Research and Development


In Vitro H1 Receptor Binding and Selectivity Profiling

Emedastine serves as a high-affinity, highly selective standard for H1 receptor binding assays. Its exceptionally low Ki of 1.3 nM makes it an ideal reference compound for validating radioligand binding protocols and for screening new chemical entities targeting the H1 receptor [1]. Its 10,000-fold selectivity for H1 over H2/H3 ensures that observed effects are primarily mediated through H1 antagonism, reducing confounding variables in mechanistic studies [1].

In Vivo Models of Ocular Allergy and Conjunctivitis

Due to its proven high functional potency in vivo—being 100-fold more potent than levocabastine in inhibiting histamine-induced vascular permeability [1]—emedastine is the preferred positive control or comparator agent for preclinical studies of allergic conjunctivitis in animal models. Its rapid onset and prolonged duration of action (ED50 = 0.000035% at 30 min to 0.19% at 8 hr) allow for flexible experimental designs and robust evaluation of new therapeutic candidates [1].

Formulation Development for Ophthalmic Antihistamines

Emedastine difumarate is the established active pharmaceutical ingredient in the approved ophthalmic solution Emadine (0.5 mg/mL), providing a well-characterized reference for generic drug development and novel formulation research [1]. Its physicochemical properties, including high water solubility and stability, along with its demonstrated clinical superiority over levocabastine in reducing itching and redness scores (60% and 55% lower, respectively) [2], make it a benchmark for developing and testing new ocular drug delivery systems and formulations for allergic conjunctivitis.

Clinical Trial Comparator for New Ocular Antiallergic Agents

Given its established efficacy and safety profile, as evidenced by the EMA EPAR showing superior 6-week symptom control versus levocabastine [1], emedastine 0.05% ophthalmic solution is a rational and scientifically justified comparator arm for Phase II/III clinical trials investigating novel treatments for seasonal allergic conjunctivitis. Its regulatory approval history and comprehensive clinical data package provide a solid foundation for statistical powering and interpretation of comparative efficacy results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emedastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.